
Tricin 5-glucoside
Overview
Description
Tricin 5-glucoside, also known as tricin-5-O-β-D-glucopyranoside, belongs to the flavonoid class. It is naturally found in Sasa kurilensis leaves and various Triticum species. Tricin exhibits a range of biological activities, including anti-inflammatory, antioxidant, antitumor, antiviral, and immunomodulatory effects. Additionally, it aids plants in resisting bacterial and fungal invasion and acts as a weed inhibitor. The compound’s cost-effective synthesis remains an area of interest, as it is primarily obtained from plant extracts .
Preparation Methods
a. Synthesis: One synthetic route involves protecting the phenolic hydroxyl group of 3,5-dimethoxy-4-hydroxybenzoic acid methyl ester using tert-butyldimethylsilyl chloride (TBDMSCl). Subsequently, the protected compound undergoes condensation with 2,4,6-trihydroxyphenylacetone in the presence of lithium bis(trimethylsilyl)amide (LiHMDS) at -78°C. Hydrolysis in acetic acid and sulfuric acid yields tricin 5-glucoside with an overall yield of 82% .
Chemical Reactions Analysis
Tricin 5-glucoside participates in various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are context-dependent. Major products formed from these reactions contribute to the compound’s diverse biological effects.
Scientific Research Applications
Antioxidant Activity
Tricin 5-glucoside exhibits significant antioxidant properties, effectively scavenging free radicals and preventing oxidative damage. This activity is crucial for protecting cells from oxidative stress-related diseases .
Case Study: Cardioprotective Effects
In a study involving diabetic cardiomyopathy models (H9C2 cells), this compound demonstrated a protective role against high glucose-induced oxidative stress. It reduced reactive oxygen species (ROS) levels and lactate dehydrogenase (LDH) activity while enhancing superoxide dismutase (SOD) levels, indicating its potential as a therapeutic agent for cardiovascular diseases .
Parameter | Control Group | Tricin Treatment |
---|---|---|
ROS Levels | High | Significantly Reduced |
LDH Activity | Elevated | Decreased |
SOD Levels | Low | Increased |
Anti-inflammatory Effects
This compound has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also modulates the TLR4-MYD88-NF-κB signaling pathway, which plays a pivotal role in inflammatory responses .
Research Findings:
In vitro studies indicated that Tricin effectively suppressed COX-2 activity, suggesting its potential utility in treating inflammatory diseases.
Anticancer Properties
Research has revealed that this compound possesses anticancer properties by inducing apoptosis and cell cycle arrest in various cancer cell lines. Notably, it exhibited significant cytotoxicity against breast cancer (MCF-7) and liver cancer (BEL-7402) cell lines with IC50 values indicating potent antitumor activity .
Cancer Cell Line | IC50 Value (µM) |
---|---|
MCF-7 | 15 |
BEL-7402 | 20 |
Antiviral Activity
This compound has demonstrated notable antiviral effects, particularly against human cytomegalovirus (HCMV). In vitro studies revealed that it exhibits high anti-HCMV activity with a selectivity index significantly higher than many other flavonoids. This suggests its potential as a new antiviral drug candidate .
Case Study: Tricin-Amino Acid Derivatives
A study on tricin-alanine-glutamic acid conjugates showed enhanced permeability and stability in MDCK cells, indicating improved bioavailability after oral administration in rats. This derivative holds promise for further development as an anti-HCMV therapeutic agent.
Agricultural Applications
This compound plays a vital role in plant defense mechanisms against pathogens. It aids plants in resisting bacterial and fungal invasions while acting as a weed inhibitor. Its synthesis is influenced by environmental factors such as plant species and growth conditions .
Mechanism of Action
The exact mechanism by which tricin exerts its effects remains under investigation. It may involve inhibition of intracellular cyclic adenosine monophosphate (cAMP) phosphodiesterase, leading to increased cAMP levels. This stabilization of mast cell membranes prevents the release of allergic mediators. Further studies are needed to validate this pathway.
Comparison with Similar Compounds
Tricin’s uniqueness lies in its combination of anti-inflammatory, antioxidant, and antiallergic properties. Similar compounds include tricetin and other flavonoids.
Biological Activity
Tricin 5-glucoside, a glycosyloxyflavone derived from tricin, has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer properties. This article delves into the biological activity of this compound, supported by empirical data and case studies.
Chemical Structure and Properties
This compound is characterized by the molecular formula and is structurally defined as 3',5'-di-O-methyltricetin with a glucosyl group at the 5-position. Its unique structure contributes to its biological activities, particularly its antioxidant capabilities and potential therapeutic applications .
Antioxidant Activity
This compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Studies have shown that tricin derivatives demonstrate higher DPPH radical scavenging activity compared to common antioxidants like Trolox and ascorbic acid . The antioxidant activity is attributed to the presence of multiple hydroxyl groups in its structure, which facilitate radical scavenging.
Comparative Antioxidant Activity
Compound | DPPH Scavenging Activity |
---|---|
This compound | Higher than Trolox |
Trolox | Standard reference |
Ascorbic Acid | Standard reference |
Anti-Inflammatory Effects
Research indicates that tricin and its derivatives possess anti-inflammatory properties. For instance, tricin has been shown to inhibit COX-2 activity, which is pivotal in the inflammatory response. This suggests its potential use in treating inflammatory diseases .
Antiviral Activity
This compound has demonstrated notable antiviral effects, particularly against human cytomegalovirus (HCMV). In vitro studies reveal that tricin exhibits high anti-HCMV activity with a selectivity index (SI) significantly higher than many other flavonoids . Moreover, modifications to enhance its bioavailability have led to the development of tricin-amino acid derivatives, which show improved pharmacokinetic profiles.
Case Study: Anti-HCMV Activity
In a study involving tricin-amino acid derivatives:
- Compound : Tricin-alanine-glutamic acid conjugate
- Findings : Enhanced permeability and stability in MDCK cells; excellent bioavailability after oral administration in rats.
- : This derivative holds promise as a new anti-HCMV drug candidate .
Anticancer Properties
This compound has also been investigated for its anticancer properties. It has shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably, it exhibited significant cytotoxicity against MCF-7 (breast cancer) and BEL-7402 (liver cancer) cell lines with IC50 values indicating potent antitumor activity .
Cytotoxicity Data
Pharmacokinetics
The pharmacokinetic profile of tricin reveals a biphasic distribution following intravenous administration, indicating rapid distribution followed by slower elimination. Studies utilizing Wistar rats showed that tricin's elimination half-life was over two hours, suggesting potential for sustained therapeutic effects .
Properties
IUPAC Name |
7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O12/c1-31-15-3-9(4-16(32-2)19(15)27)12-7-11(26)18-13(33-12)5-10(25)6-14(18)34-23-22(30)21(29)20(28)17(8-24)35-23/h3-7,17,20-25,27-30H,8H2,1-2H3/t17-,20-,21+,22-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSOTPIEFVBPBU-LDBVRRDLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801306499 | |
Record name | Tricin 5-O-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801306499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32769-00-9 | |
Record name | Tricin 5-O-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32769-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tricin 5-O-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801306499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Tricin 5-glucoside in differentiating plant species?
A1: Research indicates that this compound serves as a distinctive chemical marker for the genus Iphiona and Duhaldea within the Asteraceae family. [, ] This means its presence or absence in leaf extracts can aid in distinguishing these genera from others within the same family.
Q2: How does the presence of this compound compare across different Hordeum species?
A2: Studies on Hordeum species, commonly known as barley, revealed a relatively consistent presence of this compound across 18 wild species. [] Interestingly, this contrasts with the more complex flavonoid profiles observed in cultivated barley varieties, suggesting potential influences of cultivation practices on flavonoid biosynthesis.
Q3: What are the potential implications of using this compound as a chemotaxonomic marker?
A4: Utilizing this compound as a chemotaxonomic marker can contribute to a more comprehensive understanding of plant classification, particularly within the Asteraceae family. [] This can be valuable for plant identification, evolutionary studies, and potentially even for exploring specific properties associated with this compound in different plant species.
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